![molecular formula C20H29ClN2O2 B2377895 3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one CAS No. 1706273-06-4](/img/structure/B2377895.png)
3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name can often give you clues about its structure. For example, in the name “3-(3-Chlorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one”, “3-Chlorophenyl” suggests a phenyl group (a ring of 6 carbon atoms, typical of aromatic compounds) with a chlorine atom attached, and “4-methoxy-[1,4’-bipiperidine]-1’-yl” suggests a piperidine (a six-membered ring with one nitrogen atom) with a methoxy group attached .
Synthesis Analysis
This would involve a detailed examination of the chemical reactions used to synthesize the compound. It would look at the starting materials, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography to determine the three-dimensional structure of the molecule. It could also involve computational methods to predict the molecule’s structure .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions where the compound is used as a starting material, or reactions that it undergoes under certain conditions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (such as its infrared spectrum, nuclear magnetic resonance spectrum, and mass spectrum) .Applications De Recherche Scientifique
Nonlinear Optics
CPP has garnered attention due to its remarkable nonlinear optical (NLO) properties. A computational study revealed that CPP possesses a large second harmonic generation (SHG) value, making it suitable for optoelectronic device fabrication . Its static and dynamic polarizability surpass those of urea, and the SHG coefficient is significantly higher. Researchers explore CPP for applications in optical switching, memory devices, and signal processing.
Central Nervous System Modulation
While not extensively studied, CPP’s structural resemblance to piperazines suggests potential central nervous system (CNS) effects. Piperazines like 1-(3-chlorophenyl)piperazine (mCPP) have stimulant properties, albeit less potent than d-amphetamine. Further investigations could explore CPP’s impact on neurotransmitter systems and CNS function .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2/c1-25-19-9-13-22(14-10-19)18-7-11-23(12-8-18)20(24)6-5-16-3-2-4-17(21)15-16/h2-4,15,18-19H,5-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXPKCQGLGXHKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

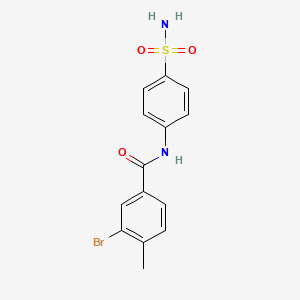
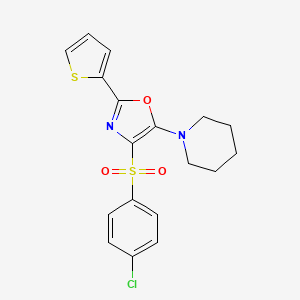
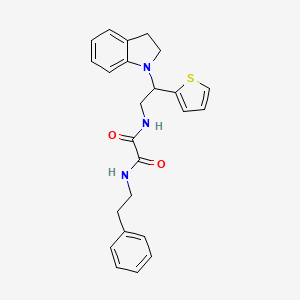
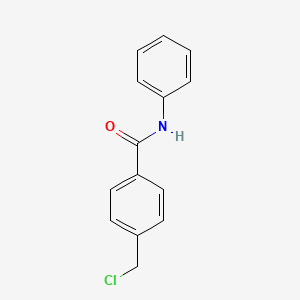
![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2377823.png)

![2-Bromo-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2377825.png)
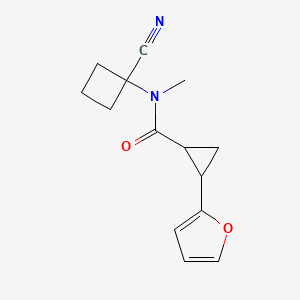
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)
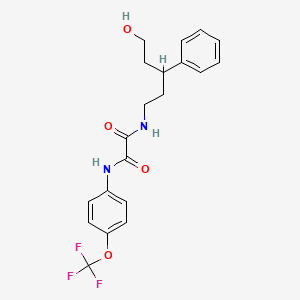
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)
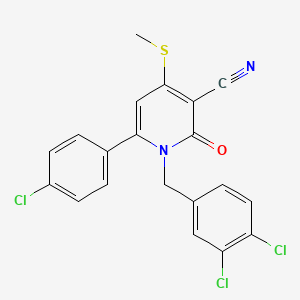
![Bicyclo[4.1.0]heptane-7-sulfonyl chloride](/img/structure/B2377835.png)